Baptigenin
Description
Properties
CAS No. |
5908-63-4 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
7-hydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-13(5-8)21-6-10(14(9)19)7-3-11(17)15(20)12(18)4-7/h1-6,16-18,20H |
InChI Key |
YFVNYAXYZNDLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Baptigenin can be synthesized through several methods. One common approach involves the acid hydrolysis or vacuum sublimation of baptisin . Another method includes the synthesis from radix Baptisiae . The compound can also be prepared through the reaction of appropriate precursors under specific conditions, such as using ethanol as a solvent and maintaining a temperature range of 180-200°C for sublimation .
Chemical Reactions Analysis
Baptigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Chemistry: Baptigenin is used as a precursor for synthesizing other flavonoid derivatives.
Mechanism of Action
Baptigenin exerts its effects through various molecular targets and pathways. It modulates cell-signaling pathways by inhibiting the phosphorylation of key kinases such as JAK/SRC, which prevents the activation of STAT3 and subsequent gene transcription . This mechanism is crucial for its anticancer activities. Additionally, this compound interacts with microRNAs to regulate key cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Baptigenin belongs to the isoflavone class of flavonoids, sharing a core structure with compounds like Ψ-baptigenin, genistein, and gliricidin. Key structural and functional distinctions are outlined below:
Ψ-Baptigenin
- Structure : Ψ-Baptigenin is a structural analog, though its exact formula is unspecified in available literature. It is presumed to share the isoflavone backbone but with differing substituents.
- Source : Found in Trifolium pratense (Red Clover) .
- Bioactivity : Acts as a PPARγ agonist (EC₅₀ = 2.9 μM), promoting lipid metabolism regulation and detectable in human plasma post-ingestion, indicating high bioavailability . Unlike this compound, Ψ-baptigenin demonstrates direct PPARγ binding, validated by antagonist studies .
- Antifungal Role: In mixtures with formononetin (5:1 ratio), Ψ-baptigenin exhibits antifungal activity against Aspergillus fumigatus (MIC = 8 µg/mL) .
Genistein
- Structure : Genistein (C₁₅H₁₀O₅) is a simpler isoflavone with four hydroxyl groups, lacking the complex glycosylation of this compound .
- Source : Abundant in soybeans and other legumes.
- Bioactivity: Known for estrogenic and anticancer properties.
Gliricidin
- Structure : Gliricidin (C₁₆H₁₂O₆) shares the isoflavone core but includes additional methoxy or hydroxyl groups .
- Source : Derived from Gliricidia sepium.
PPARγ Activation
- Ψ-Baptigenin is a potent PPARγ agonist, while this compound’s role in this pathway remains unconfirmed .
- Hesperidin (EC₅₀ = 6.6 μM), another flavonoid, shows weaker PPARγ activation compared to Ψ-baptigenin, highlighting structural specificity in ligand-receptor interactions .
Antifungal Activity
- This compound derivatives, particularly in mixtures with formononetin, exhibit significant antifungal activity (MIC = 8 µg/mL), surpassing pure compounds like isoliquiritigenin (MIC = 256 µg/mL) .
Analytical Comparisons
- HPLC studies of Erythroxylum species reveal this compound’s distinct retention time compared to luteolin, quercetin, and kaempferol, reflecting differences in polarity and glycosylation .
Data Tables
Table 1: Structural Comparison of this compound and Analogs
| Compound | Molecular Formula | Core Structure | Key Substituents | Source |
|---|---|---|---|---|
| This compound | C₁₈H₁₈O₁₀ | Isoflavone | 3 hydroxyls | Baptisia tinctoria |
| Ψ-Baptigenin | Undefined | Isoflavone | Presumed hydroxyl/methoxy | Red Clover |
| Genistein | C₁₅H₁₀O₅ | Isoflavone | 4 hydroxyls | Soybeans |
| Gliricidin | C₁₆H₁₂O₆ | Isoflavone | Methoxy groups | Gliricidia sepium |
Notes on Discrepancies and Limitations
- Molecular Formula Conflict: lists this compound as C₁₅H₁₀O₆, conflicting with Clark’s original work (C₁₈H₁₈O₁₀) . This discrepancy may stem from nomenclature errors or mischaracterization in later databases. Clark’s formula is prioritized here due to detailed isolation data .
- Ψ-Baptigenin Isomerism : The prefix "Ψ-" suggests stereochemical or positional isomerism relative to this compound, though structural elucidation remains incomplete .
Q & A
Q. How can researchers ethically justify animal studies involving this compound while aligning with 3R principles?
- Answer : Submit protocols to IACUC with justification for species choice (e.g., murine models for immune studies). Apply PICO framework (Population: Sprague-Dawley rats; Intervention: this compound 50 mg/kg; Comparison: Placebo; Outcome: TNF-α reduction) to minimize sample sizes. Use non-invasive imaging (e.g., IVIS) to reduce euthanasia frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
